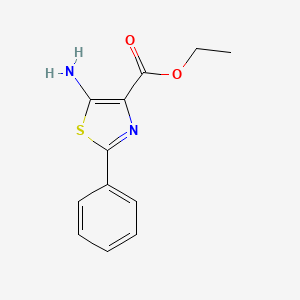

Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-amino-2-phenylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-2-phenylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTACPCDBVTXTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542715 | |

| Record name | Ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31785-06-5 | |

| Record name | 4-Thiazolecarboxylic acid, 5-amino-2-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31785-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This heterocyclic system is a key pharmacophore in drugs exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] Ethyl 5-amino-2-phenylthiazole-4-carboxylate, the subject of this guide, is a member of this important class of compounds. Its structural features, a combination of an amino group, a phenyl ring, and an ethyl carboxylate substituent on the thiazole core, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4][5] A thorough understanding of its chemical structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new drug candidates.

This guide provides a comprehensive analysis of the chemical structure of Ethyl 5-amino-2-phenylthiazole-4-carboxylate, detailing the key analytical techniques employed for its characterization. As a senior application scientist, the following sections will not only present the data but also explain the underlying principles and the rationale behind the experimental choices, ensuring a deep and practical understanding for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-amino-2-phenylthiazole-4-carboxylate is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [5] |

| Molecular Weight | 248.3 g/mol | [5] |

| Appearance | White to Yellow powder/crystal | |

| Melting Point | 168.0 to 173.0 °C | |

| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N | [6] |

| InChIKey | NTACPCDBVTXTTE-UHFFFAOYSA-N | [6] |

Synthesis and Structural Elucidation Workflow

The structural confirmation of a newly synthesized or sourced compound like Ethyl 5-amino-2-phenylthiazole-4-carboxylate follows a logical and systematic workflow. This process ensures the identity and purity of the compound before its use in further research and development.

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic techniques are the cornerstone of chemical structure determination. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For Ethyl 5-amino-2-phenylthiazole-4-carboxylate, the expected signals are:

-

Ethyl Group (CH₂CH₃): A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling to each other.

-

Amino Group (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Phenyl Group (-C₆H₅): A multiplet in the aromatic region, corresponding to the five protons on the phenyl ring. The substitution pattern can sometimes be discerned from the splitting pattern.

-

Thiazole Ring: While there are no protons directly on the thiazole ring in this specific molecule, their absence is a key piece of information.

Experimental Data Reference: A ¹H NMR spectrum for Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate is available, which is an alternative nomenclature for the same compound.[7]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key expected signals include:

-

Ethyl Group: Two distinct signals for the methylene and methyl carbons.

-

Carbonyl Group (-C=O): A signal in the downfield region (around 160-180 ppm), characteristic of an ester carbonyl.

-

Thiazole Ring Carbons: Three signals corresponding to the C2, C4, and C5 carbons of the thiazole ring. The chemical shifts are influenced by the substituents.

-

Phenyl Ring Carbons: Typically four signals for the six carbons of the phenyl ring due to symmetry (ipso, ortho, meta, and para carbons).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Key Expected Vibrational Bands:

-

N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

-

C=O Stretching: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ characteristic of a conjugated ester carbonyl group.

-

C=N and C=C Stretching: Medium to weak bands in the 1500-1650 cm⁻¹ region, corresponding to the vibrations of the thiazole and phenyl rings.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Interpretation Note: The conjugation of the ester with the thiazole ring is expected to lower the C=O stretching frequency compared to a non-conjugated ester.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which will confirm the molecular weight of 248.3 g/mol .

-

Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters, leading to a fragment ion at m/z [M - 45]⁺.

-

Loss of the Ethyl Group (-C₂H₅): Fragmentation resulting in a fragment ion at m/z [M - 29]⁺.

-

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic fragmentation, although these pathways can be complex.[2][9]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure.

Crystallographic Analysis: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for the exact title compound was not found in the initial searches, the crystal structure of a closely related compound, ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, offers valuable insights into the likely conformation and intermolecular interactions.[10]

Expected Structural Features from a Hypothetical Crystal Structure:

-

Planarity: The thiazole ring is expected to be planar. The phenyl ring will be twisted relative to the thiazole ring to minimize steric hindrance.

-

Conformation of the Ester Group: The ethyl ester group will adopt a conformation that minimizes steric interactions with the adjacent phenyl ring.

-

Intermolecular Interactions: The amino group is a hydrogen bond donor, and the carbonyl oxygen and thiazole nitrogen are potential hydrogen bond acceptors. Therefore, hydrogen bonding is expected to play a significant role in the crystal packing.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-rays.

-

Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and then refine the atomic positions and thermal parameters to obtain the final crystal structure.

Integrated Structural Analysis Workflow

The power of chemical structure analysis lies in the integration of data from multiple techniques. The workflow below illustrates how the information from each method is combined to arrive at a confident structural assignment.

Sources

- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | 64399-23-1 | TCI Deutschland GmbH [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 5-amino-2-phenylthiazole-4-carboxylate is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the 2-aminothiazole moiety, is a well-established pharmacophore present in a variety of biologically active molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. The 2-aminothiazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4]

Molecular Structure and Properties

The foundational characteristics of Ethyl 5-amino-2-phenylthiazole-4-carboxylate are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H12N2O2S | [5] |

| Molecular Weight | 248.3 g/mol | [5] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 168.0 - 173.0 °C | |

| SMILES | CCOC(=O)c1c(-c2ccccc2)nc(N)s1 | [5][6] |

| InChI | InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | [5][6] |

| Predicted XlogP | 3.4 | [7] |

Synthesis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

A prevalent and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][8][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide. For Ethyl 5-amino-2-phenylthiazole-4-carboxylate, a plausible synthetic route involves the reaction of an appropriate α-halo-β-ketoester with thiourea.

Caption: Proposed Hantzsch synthesis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate.

Experimental Protocol (General)

The following is a generalized protocol for the Hantzsch synthesis of 2-aminothiazole derivatives, which can be adapted for the synthesis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate.

-

Reaction Setup: In a round-bottom flask, dissolve the α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) and thiourea in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of Ethyl 5-amino-2-phenylthiazole-4-carboxylate relies on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not consistently available, the following provides an interpretation based on data from closely related analogs and general principles of spectroscopy.[11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aromatic protons of the phenyl ring, and the amine protons.

-

Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -CH₂-). The coupling between these protons (J ≈ 7 Hz) is a characteristic feature.[13]

-

Aromatic Protons: A multiplet in the region of 7.3-7.9 ppm (5H) corresponding to the phenyl ring protons.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 60 ppm (-CH₂-).

-

Aromatic Carbons: Multiple signals in the aromatic region (125-140 ppm).

-

Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are influenced by the substituents. The C2, C4, and C5 carbons are expected to resonate at approximately 168 ppm, 150 ppm, and 102 ppm, respectively.[12]

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the range of 3100-3500 cm⁻¹.[14]

-

C=O Stretching: A strong absorption band between 1680-1750 cm⁻¹ is indicative of the ester carbonyl group.[14]

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations of the thiazole and phenyl rings.

-

C-S Stretching: A weaker absorption in the fingerprint region (around 600-800 cm⁻¹) may correspond to the C-S bond of the thiazole ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 248).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group from the ester, and cleavage of the thiazole ring.[15][16]

Caption: A typical experimental workflow for the synthesis and characterization of Ethyl 5-amino-2-phenylthiazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and Ethyl 5-amino-2-phenylthiazole-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[1][2][3][4][17]

Antimicrobial and Antifungal Agents

Derivatives of 2-aminothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][18] The core structure can be readily modified to optimize potency and selectivity against specific microbial targets.

Anticancer Agents

Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[18][19] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the disruption of cell cycle progression. For instance, the anti-cancer drug Dasatinib contains a 2-aminothiazole moiety.[20]

Anti-inflammatory and Analgesic Properties

The 2-aminothiazole framework has also been explored for its anti-inflammatory and analgesic properties.[21] By modifying the substituents on the thiazole ring, it is possible to develop compounds with potent and selective activity against inflammatory targets.

Conclusion

Ethyl 5-amino-2-phenylthiazole-4-carboxylate is a versatile heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. Its straightforward synthesis and the established biological importance of the 2-aminothiazole core make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022-07-12). KTU ePubl. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Available from: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009-05-19). PLOS One. Available from: [Link]

-

One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. PMC. Available from: [Link]

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017-05-07). MDPI. Available from: [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available from: [Link]

-

Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S). PubChemLite. Available from: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available from: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

-

Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters. Available from: [Link]

-

Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available from: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

-

ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE. GSRS. Available from: [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023-01-13). MDPI. Available from: [Link]

-

Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Available from: [Link]

-

interpreting infra-red spectra. Chemguide. Available from: [Link]

-

Mass spectrum and fragmentations for compound 5. ResearchGate. Available from: [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022-07-12). MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 5-Amino-4-methyl-N-phenylthiazole-2-carboxamide. (2017-07-03). Chinese Journal of Organic Chemistry. Available from: [Link]

- United States Patent. (2000-05-11). Google Patents.

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025-12-03). PMC. Available from: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014-04-09). PubMed. Available from: [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014-03-26). Google Patents.

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021-05-25). PubMed. Available from: [Link]

-

IR Infrared Absorption Bands of Carboxylate. (2017-09-29). 911Metallurgist. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Indonesian Journal of Science & Technology. Available from: [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2020-12-20). Spectroscopy Online. Available from: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2017-09-29). MDPI. Available from: [Link]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 7. PubChemLite - Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Executive Summary

This guide provides a technical analysis of the solubility characteristics of Ethyl 5-amino-2-phenylthiazole-4-carboxylate (CAS: varies by synthesis, PubChem CID: 13514498). While often confused with its regioisomer (ethyl 2-amino-4-phenylthiazole-5-carboxylate), the specific 5-amino-4-carboxylate substitution pattern creates unique intramolecular hydrogen bonding effects that influence solvation.

For research and drug development applications, DMSO (Dimethyl sulfoxide) is the recommended vehicle for high-concentration stock solutions (>10 mM) used in biological assays.[1] Methanol (MeOH) serves as the primary solvent for analytical chromatography (LC-MS) and intermediate purification steps.[1]

Physicochemical Profile & Structural Logic[1]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₂N₂O₂S | Moderate molecular weight (~248.3 g/mol ). |

| LogP (Predicted) | ~3.4 | Lipophilic.[1] Poor water solubility; high affinity for organic solvents.[1] |

| Key Functional Groups | 5-Amino (-NH₂), 4-Ester (-COOEt), 2-Phenyl | Critical: The 5-amino group is ortho to the 4-ester. |

| Intramolecular Effect | Resonance-Assisted H-Bonding (RAHB) | The 5-amino proton forms a stable 6-membered intramolecular ring with the ester carbonyl oxygen. |

Expert Insight: The intramolecular hydrogen bond (RAHB) reduces the polarity of the amino group, making the molecule more "greasy" (lipophilic) than expected.[1] This generally enhances solubility in non-polar solvents but requires strong H-bond acceptors (like DMSO) to disrupt the internal bond for maximum solvation.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "gold standard" solvent for this compound due to its high dielectric constant and ability to act as a strong hydrogen bond acceptor, disrupting the intramolecular stabilization of the thiazole core.[1]

Solubility Data

-

Estimated Saturation: 25 – 50 mg/mL (approx. 100 – 200 mM).[1]

-

Usage: Primary solvent for biological stock solutions (typically 10 mM or 20 mM).[1]

-

Stability: High.[1] The compound is stable in anhydrous DMSO at -20°C for >6 months.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a precise stock for biological screening.

-

Weighing: Weigh 2.48 mg of Ethyl 5-amino-2-phenylthiazole-4-carboxylate into a sterile amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, molecular biology grade).

-

Note: Do not use "wet" DMSO; water absorption induces precipitation over time.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

Verification: Inspect visually against a dark background.[1] The solution should be clear and slightly yellow.[1]

-

Storage: Aliquot into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Methanol is less powerful than DMSO but essential for downstream processing, specifically High-Performance Liquid Chromatography (HPLC) and recrystallization.[1]

Solubility Data

-

Estimated Saturation: 5 – 15 mg/mL (Ambient Temperature).[1]

-

Usage: LC-MS sample preparation, thin-layer chromatography (TLC) spotting, and recrystallization solvent (often paired with water or ether).[1]

-

Thermodynamics: Solubility increases significantly with temperature; boiling methanol (64.7°C) can dissolve >50 mg/mL, enabling purification via cooling crystallization.[1]

Protocol: Saturation Shake-Flask Method

Objective: Determine the exact solubility limit for your specific batch (purity affects solubility).

-

Excess Addition: Add 20 mg of compound to 1 mL of HPLC-grade Methanol in a 1.5 mL microcentrifuge tube.

-

Equilibration: Shake or rotate at room temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.[1]

-

Dilute 10µL of supernatant into 990µL of acetonitrile/water (1:1).

-

Analyze via UV-Vis (approx. 300-320 nm λmax) or HPLC against a standard curve.

-

Comparative Solvent Analysis

| Feature | DMSO | Methanol | Water (PBS pH 7.[1]4) |

| Solubility Capacity | High (+++++) | Moderate (+++) | Very Poor (-) |

| Primary Use | Bio-assay Stock | LC-MS, Purification | Assay Buffer (Diluent) |

| Volatility | Low (BP 189°C) | High (BP 65°C) | N/A |

| Freeze/Thaw Risk | Hygroscopic (absorbs water) | Evaporation (concentrates sample) | Precipitation |

Visual Workflows

Workflow: Solubility Determination & Optimization

This decision tree guides the researcher through the process of dissolving the compound for various applications.

Figure 1: Decision matrix for solvent selection and troubleshooting based on experimental goals.

Mechanistic Diagram: Intramolecular Interactions

Understanding why DMSO works better than Methanol requires visualizing the molecular competition.[1]

Figure 2: Mechanistic impact of solvent choice on the intramolecular hydrogen bond network.[1]

Troubleshooting & FAQ

Q: My DMSO stock solution precipitated upon freezing.

-

Cause: DMSO freezes at 19°C. Upon thawing, local concentration gradients can cause "crashing out."[1]

-

Fix: Warm the vial to 37°C in a water bath and vortex until clear before opening.

Q: Can I dilute the DMSO stock directly into cell culture media?

-

Protocol: Yes, but keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity.

-

Risk: The compound is lipophilic (LogP ~3.4).[1] Rapid dilution into aqueous media may cause "microprecipitation."[1]

-

Mitigation: Dilute the stock into an intermediate solvent (e.g., 1:10 in ethanol or pure media with vigorous vortexing) before adding to cells.[1]

Q: I see a different isomer (2-amino-4-phenyl) in the catalog. Are they interchangeable?

-

Answer: NO. The 5-amino-4-carboxylate and 2-amino-5-carboxylate are regioisomers with distinct biological activities and solubility profiles. Verify the structure via NMR or CAS number before use.[1]

References

-

PubChem. (n.d.).[1] Ethyl 5-amino-2-phenylthiazole-4-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

MDPI. (2021). Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules. Retrieved October 26, 2023, from [Link][1]

-

ResearchGate. (2023). Solubility determination of amino-thiazole carboxylates. Retrieved October 26, 2023, from [Link]

Sources

Literature review on 5-amino-2-phenylthiazole-4-carboxylic acid ethyl ester derivatives

Executive Summary

The scaffold 5-amino-2-phenylthiazole-4-carboxylic acid ethyl ester represents a critical junction in heterocyclic medicinal chemistry. Unlike its more common 2-amino isomers, the 5-amino-4-carboxylate substitution pattern provides a unique "ortho-amino ester" motif. This structural feature is the requisite precursor for the synthesis of thiazolo[5,4-d]pyrimidines , a class of fused heterocycles with profound bioactivity as adenosine receptor antagonists and kinase inhibitors.

This technical guide synthesizes the synthetic pathways, structural challenges, and medicinal applications of this scaffold. It addresses the specific regio-chemical pitfalls often encountered during synthesis—specifically the unexpected formation of thiadiazoles—and provides validated protocols for researchers in drug discovery.

Part 1: Chemical Synthesis & Mechanistic Pathways[1]

The Synthetic Challenge: Regioselectivity

The synthesis of 5-aminothiazoles is less trivial than that of 2-aminothiazoles (typically achieved via the Hantzsch synthesis). For the target molecule, the primary retrosynthetic disconnection involves the condensation of a thiobenzamide with an

Primary Route: The Thorpe-Ziegler Cyclization

The most direct theoretical route involves the reaction of thiobenzamide with ethyl 2-chloro-2-cyanoacetate.

-

S-Alkylation: The sulfur atom of thiobenzamide attacks the

-carbon of the chloroacetate, displacing the chloride. -

Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the imine nitrogen onto the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to form the stable 5-aminothiazole aromatic system.

Critical Expert Insight (The Thiadiazole Pitfall):

Researchers must exercise extreme caution. Literature indicates that the reaction of thiobenzamides with

Alternative Route: Substitution of 5-Bromo Derivatives

A more robust, albeit longer, sequence involves the amination of ethyl 5-bromo-2-phenylthiazole-4-carboxylate . This avoids the cyclization ambiguity. The bromo-precursor is subjected to palladium-catalyzed amination (Buchwald-Hartwig conditions) or nucleophilic aromatic substitution if the ring is sufficiently electron-deficient.

Mechanistic Visualization

The following diagram details the bifurcation between the desired thiazole formation and the competing thiadiazole side reaction.

Figure 1: Mechanistic divergence in the synthesis of 5-aminothiazoles. The green path represents the desired Thorpe-Ziegler cyclization.

Part 2: Medicinal Chemistry & Biological Applications[2][3][4][5][6]

The 5-amino-2-phenylthiazole-4-carboxylate scaffold is rarely the final drug; it is a privileged intermediate . Its value lies in its ability to scaffold-hop into fused bicyclic systems that mimic adenine.

Thiazolo[5,4-d]pyrimidines (Adenosine Antagonists)

The most prominent application of this scaffold is in the synthesis of thiazolo[5,4-d]pyrimidines. By reacting the ortho-amino ester with formamide, urea, or orthoesters, the pyrimidine ring is annealed onto the thiazole.

-

Target: Adenosine Receptors (

, -

Therapeutic Area: Parkinson’s disease (A2A antagonists), Depression, and Renal protection.

-

SAR Insight: The phenyl group at C2 (derived from the starting thiobenzamide) provides crucial hydrophobic interactions within the receptor binding pocket.

Kinase Inhibitors (Pim & FAK)

Recent patent literature highlights the utility of this scaffold in oncology. The C5-amino group can be acylated to form amides that act as ATP-competitive inhibitors.

-

Pim Kinase: Overexpressed in hematological malignancies. The thiazole core acts as the hinge-binding motif.

-

FAK (Focal Adhesion Kinase): Critical for cancer metastasis.

SAR & Derivatization Logic

Figure 2: Structure-Activity Relationship (SAR) and derivatization points of the core scaffold.

Part 3: Experimental Protocols

Synthesis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Based on optimized conditions for 5-aminothiazoles [2, 3].

Reagents:

-

Thiobenzamide (1.0 eq)

-

Ethyl 2-chloro-2-cyanoacetate (1.0 eq) (Note: Prepare fresh if possible, or use commercially available).

-

Ethanol (Anhydrous)

-

Pyridine (1.0 eq) or Sodium Ethoxide (0.5 eq - use with caution regarding thiadiazole formation).

Protocol:

-

Preparation: Dissolve thiobenzamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Addition: Add ethyl 2-chloro-2-cyanoacetate (10 mmol) dropwise at room temperature.

-

Cyclization: Add pyridine (10 mmol) to neutralize the HCl generated. Heat the mixture to mild reflux (60-70°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting thiobenzamide will disappear. Look for a fluorescent spot corresponding to the thiazole.

-

-

Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Precipitation: The product often precipitates as a yellow solid.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over MgSO4, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

-

Target Data: Yellow solid.[2] MS (ESI) m/z: 249 [M+H]+.

-

Analytical Characterization Data

The following data validates the structure, distinguishing it from the thiadiazole isomer.

| Property | Value / Observation | Source |

| Appearance | Yellow Solid | [2] |

| Melting Point | 172-173 °C (for 4-methyl analog, expect similar range) | [3] |

| MS (ESI) | m/z 249 [M+H]+ | [2] |

| 1H NMR (CDCl3) | [2] | |

| IR Spectrum | Distinct bands for | General |

References

-

An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Source: National Institutes of Health (PMC). URL:[Link]

- Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US Patent 8614206B2).

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).

-

Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Source: National Institutes of Health (PMC). URL:[Link]

-

One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Thermal Characterization and Stability Profiling of Amino Thiazole Carboxylates

Executive Summary

Amino thiazole carboxylates, particularly ethyl 2-aminothiazole-4-carboxylate and its derivatives, serve as critical pharmacophores in the synthesis of third-generation cephalosporins, anti-inflammatory agents, and enzyme inhibitors (e.g., FabH inhibitors in M. tuberculosis).[1][2]

For drug development professionals, the thermal profile of these intermediates is a Critical Quality Attribute (CQA). It dictates process safety parameters, formulation stability, and solid-state storage conditions.[2] This guide provides a technical deep-dive into the melting point (MP) behaviors, thermal stability limits, and characterization protocols for this compound class.

Part 1: Physicochemical Baseline & Data Synthesis[3]

The thermal behavior of amino thiazole carboxylates is governed by strong intermolecular hydrogen bonding between the C-2 amino group and the thiazole nitrogen or carboxylate carbonyls.[2] This results in high lattice energies and relatively high melting points for low molecular weight heterocycles.[2]

Benchmark Melting Point Data

The following table consolidates experimentally validated melting points for key derivatives. Deviations from these ranges often indicate the presence of synthesis by-products (e.g.,

| Compound Name | R-Group (C-4/C-5) | Melting Point ( | Thermal Note |

| Ethyl 2-aminothiazole-4-carboxylate | 4-COOEt | 177 – 182 | Sharp endotherm; stable melt.[2] |

| Methyl 2-aminothiazole-4-carboxylate | 4-COOMe | 171 – 174 | Lower MP than ethyl ester due to packing efficiency.[2] |

| 2-Aminothiazole-4-carboxylic acid | 4-COOH | 171 – 181 (d) | Decomposes upon melting (decarboxylation).[2] |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 5-Me, 4-COOMe | 165 – 168 | Methyl substitution disrupts H-bonding network.[2] |

| Methyl 2-amino-5-phenylthiazole-4-carboxylate | 5-Ph, 4-COOMe | 218 – 221 | |

| 2-Aminothiazole | (Unsubstituted) | 91 – 93 | Reference baseline; volatile above 100°C. |

Technical Insight: The wide range observed for the carboxylic acid derivative (171–181°C) is characteristic of concurrent decomposition. The acid moiety facilitates thermal decarboxylation, making the "melting point" highly dependent on heating rate.

Part 2: Thermal Stability & Decomposition Mechanisms

Understanding the degradation pathways is essential for establishing safe drying and processing temperatures.

Decarboxylation Pathway (Acids)

For 2-aminothiazole-4-carboxylic acid, thermal stress triggers the loss of

Ring Scission & Oxidation (Esters)

Ethyl 2-aminothiazole-4-carboxylate is thermally stable up to its melting point (~180°C).[2] However, TGA data typically shows an onset of mass loss immediately post-melting (>185°C), attributed to:

-

Ester Pyrolysis: Elimination of ethylene (for ethyl esters) via a six-membered transition state.[2]

-

Oxidative Ring Opening: At temperatures >250°C, the sulfur-carbon bonds cleave, releasing

and nitriles.[2]

Visualization: Thermal Degradation Logic

The following diagram outlines the logical flow for determining stability based on functional group chemistry.

Figure 1: Thermal degradation pathways. Acids undergo decarboxylation near MP; esters exhibit a stable melt window before pyrolysis.[2]

Part 3: Experimental Protocols for Characterization

To ensure data integrity (E-E-A-T), use the following self-validating protocols. These methods distinguish between phase transitions (melting) and chemical degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise onset melting temperature and heat of fusion ($ \Delta H_f $).

-

Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidative degradation during the scan. -

Ramp Program:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 250°C.

-

-

Validation Criteria:

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content (solvents) and decomposition onset temperature (

-

Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.

-

Ramp Program: Ramp 10°C/min from Ambient to 600°C.

-

Data Analysis:

-

Step 1 (<100°C): Mass loss here indicates residual moisture or ethanol/methanol solvents.

-

Step 2 (Melting Range): The mass signal should be flat (plateau) through the melting point if the compound is stable.

-

Step 3 (

): Identify the temperature at 1% and 5% mass loss. For Ethyl 2-aminothiazole-4-carboxylate,

-

Part 4: Synthesis & Purity Context

The thermal profile is heavily dependent on the synthesis route. The Hantzsch Thiazole Synthesis is the industry standard but prone to specific by-products that depress melting points.[2]

Synthesis Workflow & Critical Control Points

The reaction involves the condensation of thiourea with an

Figure 2: Hantzsch synthesis pathway.[2] Incomplete neutralization of the HBr salt is a common cause of melting point depression.

Causality in Purity:

-

HBr Salt Contamination: If the neutralization step is incomplete, the product will contain the hydrobromide salt. This salt typically melts/decomposes at a significantly higher or broader range than the free base, or causes charring.

-

Regioisomers: Rare in this specific synthesis due to the symmetry of thiourea, but possible if substituted thioureas are used.

References

-

Al-Balas, Q. et al. (2009).[2][3] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.[1][2][3] PLoS ONE. [Link]

-

Sarode, C. H. et al. (2022). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. Current Physical Chemistry. [Link]

-

Ripain, I. H. A. & Ngah, N. (2021).[4] A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 2. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the pKa of the Amino Group in Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid-base properties, specifically the pKa of the 5-amino group, of Ethyl 5-amino-2-phenylthiazole-4-carboxylate. The pKa value is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the factors governing this value and the methodologies for its determination is paramount for the rational design of novel therapeutics.

The Significance of pKa in Drug Development: The Case of an Aminothiazole Derivative

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, profoundly impacts its pharmacokinetic and pharmacodynamic profiles. For a molecule like Ethyl 5-amino-2-phenylthiazole-4-carboxylate, the basicity of the 5-amino group is a key determinant of its behavior in biological systems. The extent of protonation at physiological pH (typically around 7.4) will affect its ability to cross cell membranes, bind to its target, and its overall solubility.

2-Aminothiazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, serving as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The amino group in these structures is often crucial for their biological function, participating in key interactions with biological targets.

Predicting the pKa: An Analysis of Electronic Effects

The pKa of 2-aminothiazole is reported to be in the range of 5.36 to 5.39.[3][4][5] The substituents on the thiazole ring in the target molecule—a phenyl group at position 2, an ethyl carboxylate group at position 4, and the amino group at position 5—will modulate this basicity.

-

2-Phenyl Group: The phenyl group at the 2-position is generally considered to be electron-withdrawing through an inductive effect, which would be expected to decrease the basicity (lower the pKa) of the amino group.

-

4-Ethyl Carboxylate Group: The ethyl carboxylate group is a strong electron-withdrawing group due to both inductive and resonance effects. This will significantly decrease the electron density on the thiazole ring and, consequently, reduce the basicity of the 5-amino group.

-

5-Amino Group: The position of the amino group at C5 is crucial. Unlike a 2-amino group where the lone pair can delocalize within the ring and with the endocyclic nitrogen, a 5-amino group's basicity is more influenced by the electronic nature of the substituents at other positions.

A study on the pKa values of 5-substituted 2-aminothiazoles demonstrated a linear relationship between the pKa and the Hammett substituent constants, indicating that the protonation center is the endocyclic nitrogen.[6] While our target molecule has a 5-amino group, the principle of substituent effects on the overall electron density of the ring and the basicity of the nitrogen atoms remains relevant.

Given the presence of two electron-withdrawing groups (phenyl and ethyl carboxylate), it is anticipated that the pKa of the 5-amino group in Ethyl 5-amino-2-phenylthiazole-4-carboxylate will be lower than that of 2-aminothiazole (pKa ≈ 5.36-5.39).

Methodologies for pKa Determination

To ascertain the precise pKa value, a combination of experimental and computational methods should be employed.

Experimental Approaches

3.1.1. Potentiometric Titration

This is a highly accurate and reliable method for pKa determination.[7] It involves the gradual addition of a standardized acid or base to a solution of the compound and monitoring the resulting pH change.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of Ethyl 5-amino-2-phenylthiazole-4-carboxylate in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[7] The first derivative of the titration curve can be used to accurately locate this inflection point.

3.1.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.[8]

Experimental Protocol: UV-Vis Spectrophotometry

-

Spectral Analysis: Record the UV-Vis absorption spectra of Ethyl 5-amino-2-phenylthiazole-4-carboxylate in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelengths of maximum absorbance (λmax) for each species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Measurement: Prepare solutions of the compound with a constant concentration in each of the buffer solutions and measure the absorbance at the predetermined λmax values.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point.[9]

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical shifts of protons near an ionizable group can be sensitive to changes in pH. Monitoring these shifts can provide a means to determine the pKa.[10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a series of solutions of Ethyl 5-amino-2-phenylthiazole-4-carboxylate in a suitable deuterated solvent system (e.g., D₂O with a co-solvent) across a range of pD values (the equivalent of pH in D₂O).

-

¹H NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Identify a proton signal that shows a significant chemical shift change as a function of pD. Plot the chemical shift of this proton against the pD. The pKa can be determined by fitting the data to a sigmoidal curve.[10]

Computational Approaches

In silico methods provide a powerful tool for predicting pKa values, offering insights into the electronic structure and guiding experimental design.[12]

3.2.1. Quantum Mechanical Methods

Density Functional Theory (DFT) is a widely used quantum mechanical method for pKa prediction.[13][14] The pKa can be calculated from the Gibbs free energy difference (ΔG) between the protonated and deprotonated forms of the molecule in solution.

Computational Workflow: DFT-based pKa Prediction

-

Structure Optimization: Optimize the 3D structures of both the protonated and deprotonated forms of Ethyl 5-amino-2-phenylthiazole-4-carboxylate in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Solvation Energy Calculation: Calculate the solvation free energies of the optimized structures using an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[15]

-

pKa Calculation: The pKa is then calculated using the following equation:

pKa = (ΔG_solv) / (2.303 * RT)

where ΔG_solv is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

Data Presentation and Visualization

Tabulated Data

| Parameter | Value | Source/Method |

| pKa of 2-aminothiazole | 5.36 (at 20°C) | [3][5] |

| pKa of 2-aminothiazole | 5.39 | [4] |

| Predicted pKa of Ethyl 5-amino-2-phenylthiazole-4-carboxylate | < 5.36 | Based on electronic effects |

Visualizations

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Substituent Effects on pKa

Caption: Influence of substituents on the pKa of the 5-amino group.

Conclusion

The pKa of the 5-amino group in Ethyl 5-amino-2-phenylthiazole-4-carboxylate is a fundamental physicochemical property with significant implications for its development as a potential therapeutic agent. While an experimental value is not currently documented, an informed prediction based on the electronic properties of its substituents suggests a pKa lower than that of the parent 2-aminothiazole. This guide has outlined robust experimental and computational methodologies for the precise determination of this critical parameter. The presented protocols provide a clear and actionable framework for researchers to obtain reliable pKa data, thereby facilitating the optimization of drug candidates within the 2-aminothiazole class.

References

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Unilong. 2-Aminothiazole CAS 96-50-4. [Link]

-

PubChem. 2-Aminothiazole. [Link]

-

TÜRET, L., & ÇAPAN, N. (2006). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM, 774(1-3), 121-125. [Link]

-

Forni, A., et al. (1979). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (3), 388-392. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

GÜLCAN, M., & SÖYLEMEZ, A. (2016). determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide. Hacettepe Journal of Biology and Chemistry, 44(2), 169-178. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 23-39. [Link]

-

ÇELİK, F. C., & BEYAZIT, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. [Link]

-

Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7590. [Link]

-

Sándor, B., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1547. [Link]

-

Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

-

Lan, T., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1523-1527. [Link]

-

Shahi, A., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory. The Journal of Physical Chemistry A, 121(23), 4569-4578. [Link]

-

Adams, R. W., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 8115-8119. [Link]

-

PubChemLite. Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S). [Link]

-

Wikipedia. Thiazole. [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]

-

ResearchGate. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]

-

Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(6), 903-917. [Link]

-

El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

El-Subbagh, H. I., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(4), 259-270. [Link]

-

Inxight Drugs. ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. unilongindustry.com [unilongindustry.com]

- 6. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Biological Activity Potential of 2-Phenylthiazole Derivatives: A Technical Guide

Executive Summary

The 2-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its utility stems from the thiazole ring’s ability to serve as a bioisostere for pyridine or benzene, offering unique pi-stacking interactions and hydrogen bonding capabilities.

This guide analyzes the technical potential of this scaffold, specifically focusing on its dual-targeting capability in oncology (EGFR/VEGFR inhibition) and its efficacy against multidrug-resistant (MDR) microbial pathogens. We provide validated protocols for synthesis and evaluation to accelerate bench-to-bedside translation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of 2-phenylthiazole derivatives is governed by electronic distribution and steric fit within the binding pockets of target proteins (e.g., the ATP-binding site of EGFR).

Core SAR Principles

-

The C-2 Position (The "Linker" Region): This is the primary vector for diversity. Introduction of hydrazones, amides, or amine linkers here dictates solubility and hydrogen bond donor/acceptor profiles.

-

The C-4 Position (Hydrophobic Interaction): Substituents here (often phenyl or substituted phenyl groups) engage in hydrophobic interactions. Bulky groups can improve selectivity but may reduce potency if the steric clash is too high.

-

The Phenyl Ring (Electronic Tuning):

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Groups like

can improve solubility and alter pKa but may increase metabolic clearance.

-

Visualization: Pharmacophore & SAR Map

Figure 1: Structural dissection of the 2-phenylthiazole scaffold highlighting critical modification zones for biological activity optimization.

Therapeutic Vertical: Oncology (EGFR & Tubulin Targeting)

Recent studies indicate that 2-phenylthiazole derivatives function as dual inhibitors. They do not merely act as cytotoxins but specifically target signaling cascades.

Mechanism of Action[1]

-

EGFR/VEGFR-2 Inhibition: Derivatives, particularly thiazolyl-pyrazolines, bind to the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).[1] This blockade prevents autophosphorylation, shutting down downstream proliferation signaling (Ras/Raf/MEK/ERK).

-

Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase and forcing the cell into apoptosis.

-

Apoptosis Induction: The inhibition leads to mitochondrial stress, releasing Cytochrome C, activating Caspase-3, and cleaving PARP.

Quantitative Data Summary

| Compound Class | Target | Cell Line | IC50 / Activity | Reference |

| Thiazolyl-pyrazolines | EGFR Kinase | A549 (Lung) | 32.5 ± 2.2 nM | [1] |

| 2-Phenylthiazole-4-carboxamides | Breast Cancer | T47D | < 10 µg/mL | [2] |

| Hydrazinyl-thiazoles | Tubulin | MCF-7 | 6.30 µM | [3] |

Visualization: Apoptotic Signaling Pathway

Figure 2: Mechanistic pathway illustrating how 2-phenylthiazole derivatives trigger apoptosis via dual inhibition of EGFR signaling and tubulin dynamics.

Therapeutic Vertical: Antimicrobial Potential[3][4]

With the rise of MRSA (Methicillin-resistant S. aureus) and azole-resistant fungi, this scaffold offers a vital alternative.

-

Antibacterial: Derivatives with morpholine linkers at C-2 have shown MIC values comparable to Ceftizoxime against Gram-positive bacteria.

-

Antifungal: 2-phenylthiazoles inhibit CYP51 (Lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis.

Key Data Point:

-

S. aureus MIC: 31.25 µg/mL (Compound 3e, amide derivative) [4].

-

C. albicans MIC: 250 µg/mL (Morpholine derivatives) [5].

Validated Experimental Protocols

To ensure reproducibility, we utilize the Hantzsch Thiazole Synthesis for production and the MTT assay for evaluation.

Protocol A: Hantzsch Thiazole Synthesis (Optimized)

Rationale: This method is chosen for its high atom economy and the ability to use "green" solvents (ethanol) or solvent-free conditions.

Reagents:

-

2-Bromoacetophenone (or substituted derivative)[2]

-

Thiobenzamide (or thiourea for aminothiazoles)

Workflow Steps:

-

Stoichiometry: Combine 1.0 equivalent of 2-bromoacetophenone and 1.1 equivalents of thiobenzamide in a round-bottom flask.

-

Solvation: Add absolute ethanol (10 mL per mmol).

-

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

-

Precipitation: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.[4]

-

Neutralization: Pour reaction mixture into ice-cold 5%

solution to liberate the free base. -

Purification: Filter the solid. Recrystallize from ethanol/water (9:1).

Visualization: Synthesis Workflow

Figure 3: Step-by-step workflow for the Hantzsch synthesis of 2-phenylthiazole derivatives.

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity as a proxy for cell viability. Tetrazolium dye (MTT) is reduced to insoluble formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

-

Seeding: Seed cancer cells (e.g., A549) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add test compounds at varying concentrations (0.1 – 100 µM). Include DMSO control (<0.5%). Incubate for 48h.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. Molecules.

-

Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society.

-

In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Iranian Journal of Toxicology.

Sources

A Comprehensive Technical Guide to Ethyl 5-amino-2-phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-phenylthiazole-4-carboxylate is a heterocyclic compound belonging to the aminothiazole class of molecules. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Aminothiazole derivatives are known to exhibit a wide spectrum of biological activities, making them crucial intermediates in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides an in-depth overview of the chemical identifiers, physicochemical properties, potential synthetic routes, and applications of Ethyl 5-amino-2-phenylthiazole-4-carboxylate, with a focus on its relevance in research and drug discovery.

Chemical Identity and Molecular Descriptors

Accurate identification of a chemical entity is fundamental for any scientific investigation. This section details the various identifiers for Ethyl 5-amino-2-phenylthiazole-4-carboxylate. It is important to note that this compound is an isomer of the more commonly reported Ethyl 2-amino-4-phenylthiazole-5-carboxylate. As such, a dedicated CAS number for Ethyl 5-amino-2-phenylthiazole-4-carboxylate is not readily found in major chemical databases. Researchers should exercise caution and verify the identity of the compound using the structural identifiers provided below.

| Identifier | Value | Source |

| PubChem CID | 13514498 | [3] |

| Molecular Formula | C12H12N2O2S | [3][4] |

| Molecular Weight | 248.3 g/mol | [4] |

| Monoisotopic Mass | 248.06195 Da | [3] |

| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N | [3] |

| InChI | InChI=1S/C12H12N2O2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | [3] |

| InChIKey | NTACPCDBVTXTTE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ethyl 5-amino-2-phenylthiazole-4-carboxylate are not extensively reported in the literature. However, some properties can be predicted using computational models.

| Property | Value | Notes |

| XlogP | 3.4 | Predicted by PubChem. This suggests a moderate level of lipophilicity.[3] |

| Appearance | Solid (Predicted) | Based on related aminothiazole structures. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | The predicted XlogP suggests potential solubility in organic solvents. |

Synthesis and Mechanistic Insights

A definitive, step-by-step synthesis protocol for Ethyl 5-amino-2-phenylthiazole-4-carboxylate is not prominently described in the available scientific literature. However, a plausible synthetic strategy can be inferred from established methods for the synthesis of related 5-aminothiazole-4-carboxylate derivatives. One such approach is a one-pot synthesis that has been successful for similar compounds.[5]

Proposed Synthetic Pathway

A potential route to Ethyl 5-amino-2-phenylthiazole-4-carboxylate could involve the reaction of ethyl 2-cyano-3-phenyl-3-oxopropanoate with a source of sulfur and ammonia. A more established approach for analogous structures involves the reaction of an appropriate alpha-haloketone with thiourea, a variation of the Hantzsch thiazole synthesis.

The diagram below illustrates a generalized workflow for the synthesis of aminothiazole derivatives, which could be adapted for the target compound.

Caption: Generalized synthetic workflow for aminothiazole derivatives.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on known transformations for similar molecules:

-

Synthesis of Ethyl 2-amino-3-oxo-3-phenylpropanoate:

-

Ethyl benzoylacetate is treated with a nitrosating agent, such as sodium nitrite in acidic conditions, to form the corresponding oxime.

-

The resulting oxime is then reduced, for example with sodium dithionite, to yield the alpha-amino ketone, Ethyl 2-amino-3-oxo-3-phenylpropanoate.

-

-

Thiazole Ring Formation:

-

The alpha-amino ketone is then reacted with a thiocarbonyl compound, such as thiophosgene or a thiocyanate salt, to construct the thiazole ring. This step would need to be carefully optimized to favor the formation of the 5-amino isomer.

-

Causality in Experimental Choices: The choice of a multi-step synthesis allows for the controlled introduction of the amino group at the desired position. The reduction of an oxime is a standard method for producing alpha-amino ketones, which are key precursors for thiazole synthesis. The final cyclization with a thiocarbonyl equivalent is a fundamental reaction for forming the thiazole heterocycle.

Potential Applications in Drug Discovery and Development

While specific biological activities for Ethyl 5-amino-2-phenylthiazole-4-carboxylate are not widely documented, the broader class of aminothiazole derivatives has shown significant promise in a variety of therapeutic areas.[2]

-

Anticancer Agents: Many aminothiazole-based compounds have been investigated for their antiproliferative effects against various cancer cell lines.[6]

-

Antimicrobial Agents: The aminothiazole scaffold is present in a number of compounds with antibacterial and antifungal properties.

-

Kinase Inhibitors: The structural features of aminothiazoles make them suitable for targeting the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

The diagram below illustrates the central role of the aminothiazole scaffold in accessing diverse biological activities.

Caption: Diverse biological activities of the aminothiazole scaffold.

Safety and Handling

No specific safety data sheet (SDS) for Ethyl 5-amino-2-phenylthiazole-4-carboxylate is readily available. However, based on the hazard profiles of structurally related aminothiazole derivatives, the following precautions should be taken:

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion

Ethyl 5-amino-2-phenylthiazole-4-carboxylate represents an interesting, though less-studied, member of the medicinally important aminothiazole family. While specific experimental data for this isomer are sparse, its structural features suggest it holds potential as a building block for the synthesis of novel bioactive molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

- Dandia, A., Singh, R., & Khaturia, S. (2006). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Journal of Sulfur Chemistry, 27(4), 359-371.

-

Global Substance Registration System (GSRS). (n.d.). ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-2-phenylthiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE. Inxight Drugs. Retrieved from [Link]

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Park, S., Lee, H., Kim, Y., Kim, J., & Lee, J. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 10(52), 31235-31243.

- Li, W., He, Y., & Zhang, H. (2010).